molecular formula C25H24N6O6 B12752136 N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide CAS No. 137881-89-1

N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide

Cat. No.: B12752136
CAS No.: 137881-89-1
M. Wt: 504.5 g/mol
InChI Key: VEXTYGSYVICCLS-UHFFFAOYSA-N
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Description

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methylphenyl group and a dinitrobenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted compounds with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

137881-89-1

Molecular Formula

C25H24N6O6

Molecular Weight

504.5 g/mol

IUPAC Name

N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide

InChI

InChI=1S/C25H24N6O6/c1-17-3-2-4-21(13-17)28-9-11-29(12-10-28)25(33)18-5-7-20(8-6-18)26-27-24(32)19-14-22(30(34)35)16-23(15-19)31(36)37/h2-8,13-16,26H,9-12H2,1H3,(H,27,32)

InChI Key

VEXTYGSYVICCLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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